Compound Description: This compound is a naphtho-furan derivative synthesized and characterized for its antimicrobial activity. []
Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazole moiety with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. The core structures differ, with this compound featuring a naphtho-furan system instead of the benzamide-quinoline system of the target compound. []
Compound Description: Similar to compound 8, this molecule is another naphtho-furan derivative investigated for its antimicrobial properties. []
Relevance: Like compound 8, it features the shared 5-phenyl-1,3,4-oxadiazole group with the target compound 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, but differs in the core structure by incorporating a naphtho-furan instead of benzamide-quinoline. []
(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)methylenyl α,ω-Bisfunctionalized 3- and 4-PEG
Compound Description: These compounds, synthesized via a Cu-catalyzed click reaction, act as fluorescent chemosensors for electron-deficient species. They demonstrate a "turn-off" fluorescence response to nitro-explosives like DNT, TNT, PETN, and Hg2+ ions. []
Compound Description: This series of acetamides incorporates a substituted-1,3,4-oxadiazole moiety and was synthesized to investigate their local anesthetic potential. []
Compound Description: These compounds were synthesized from 5-aryl-2-amino-1,3,4-oxadiazoles and tested for antibacterial activity against various bacterial strains. []
Compound Description: Synthesized from 5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles or 5-aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles, these compounds were also evaluated for their antibacterial activity against various bacterial strains. []
Relevance: While sharing the 1,3,4-oxadiazole unit with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, these molecules are structurally distinct with a thiazolidinone ring linked to the oxadiazole's 2-position through an imine bond. []
Compound Description: This series of compounds was designed using a molecular hybridization approach and tested for their potential to inhibit hAChE, hBChE, hBACE-1, and Aβ aggregation to combat Alzheimer's disease. []
Relevance: The compound SD-1-17 and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide share the 5-phenyl-1,3,4-oxadiazol-2-yl unit. They differ in the substituent at the 2-position of the oxadiazole, with SD-1-17 featuring a thioacetamide group linked to a 1-benzylpiperidin-4-yl moiety, while the target compound has a benzamide group connected to a 5-quinolinyl group. []
Compound Description: These complexes were investigated for their photophysical and charge transportation properties to gain insights into the underlying mechanisms of experimentally observed phenomena. []
Relevance: These complexes share the 5-phenyl-1,3,4-oxadiazol-2-yl core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. The key difference lies in the presence of an iridium(III) complex and a diphenylphosphinic amide group linked to the oxadiazole ring, whereas the target compound has a benzamide-quinoline unit. []
Compound Description: VNI is an inhibitor of protozoan CYP51 known to cure Chagas disease. It has been utilized for structure-based design of novel antifungal drug candidates targeting the fungal sterol 14α-demethylase (CYP51). []
Compound Description: This is another potential anticancer agent that displays two known polymorphic structures. []
Relevance: This compound, while structurally similar to the previous one, replaces the phenyl group at the 5-position of the oxadiazole with a pyridin-4-yl group. Like the previous compound and unlike 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, it features a 2H-chromen-2-one group linked to the oxadiazole. []
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea
Compound Description: This compound, characterized by its insect growth regulator (IGR) activity, exhibits a crystal structure belonging to the triclinic system. []
Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was studied for its structural properties using X-ray crystallography. []
Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was also studied for its structural properties using X-ray crystallography. []
Relevance: Similar to the previous compound, it shares the 1,3,4-oxadiazole ring with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs in the substituents at the 2-position. This compound has a chlorophenyl ring and an acetamide group connected through a methoxy group, unlike the benzamide-quinoline system in the target compound. []
Compound Description: This compound's crystal structure was studied and found to belong to the monoclinic space group P21. []
Relevance: This molecule and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide both contain the 5-phenyl-1,3,4-oxadiazol-2-yl unit. The key difference is the presence of a pyridazin-3(2H)-one ring linked to the oxadiazole ring through a methylene bridge in this compound, while the target compound has a benzamide-quinoline unit directly attached to the oxadiazole. []
Compound Description: The crystal structure of this compound was determined, revealing a nearly planar five-membered oxadiazole ring. []
Relevance: This compound and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide share the 1,3,4-oxadiazole core structure. The target compound has a benzamide-quinoline unit at the 2-position of the oxadiazole ring, while this compound features a phenyl acetate group at the same position. Additionally, this compound has an acetyl and a biphenyl-4-yl group at positions 4 and 5 of the oxadiazole ring, unlike the phenyl group at position 5 in the target compound. []
Compound Description: These potential fluorescent active derivatives were synthesized from 3-(4-hydrazinocarbonyl-phenyl)sydnones, highlighting the sydnone moiety as a masked hydrazine. []
Relevance: These derivatives share the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differ in the substituents at the 2-position. These derivatives have a phenylhydrazine group at the 2-position, unlike the benzamide-quinoline unit in the target compound. []
Compound Description: These four new iridium(III) cyclometalated complexes were developed as green phosphors for OLED applications. They exhibit high photoluminescence quantum efficiency yields and excellent OLED performance, with one device achieving a peak current efficiency of 70.48 cd A−1 and a peak external quantum efficiency of 19.7%. []
Relevance: These complexes share the 5-phenyl-1,3,4-oxadiazol-2-yl core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. They differ in the presence of an iridium(III) complex and a 2-phenol group linked to the oxadiazole ring, whereas the target compound has a benzamide-quinoline unit. []
Compound Description: These random copolymers were synthesized with varying carbazole/oxadiazole ratios to investigate their hole drift mobilities and electroluminescence properties. []
Compound Description: This series of naphthalene-1,8-dicarboxamide derivatives was synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. []
Compound Description: This series of indolizin-3-yl)methanone derivatives was synthesized and tested for anti-cancer and antimicrobial activities, displaying potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal effects. []
Relevance: These derivatives and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide share the 5-phenyl-1,3,4-oxadiazol-2-yl unit. They differ in the substituent at the 2-position of the oxadiazole. The derivatives feature an indolizin-3-yl)methanone group linked to the oxadiazole, while the target compound has a benzamide group connected to a 5-quinolinyl group. []
Compound Description: This sodium complex incorporates methanol and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide, with its crystal structure belonging to the tetragonal system. []
Compound Description: This compound is a tetranuclear sodium complex with four Schiff base anions bridging the sodium ions. []
Relevance: Similar to the previous compound, it shares the 5-phenyl-1,3,4-oxadiazol-2-yl core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs by having a 4-nitrobenzamide group at the 2-position instead of the benzamide-quinoline system. It also forms a complex structure with sodium ions and methanol molecules. []
Compound Description: These two platinum(II) cyclometalated complexes, designed as green phosphors for OLEDs, showed good performance with maximum current efficiencies reaching 55.6 cd A−1. []
Compound Description: This series of coumarin-oxadiazole derivatives was synthesized and evaluated for in vitro anthelmintic activity against adult Indian earthworms (Pheretima posthuma). []
Compound Description: This compound was analyzed through X-ray crystallography, revealing that the pyrazole and oxadiazole rings are not entirely conjugated. []
Relevance: This molecule and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide both contain the 1,3,4-oxadiazole ring but differ in their substituents. This compound has a pyrazole ring linked to the oxadiazole at the 5-position and an aniline group at the 2-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []
Compound Description: This compound was synthesized from a single-pot reaction involving isonicotinic acid hydrazide, CS2, and benzyl chloride. []
Relevance: This compound shares the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs in the substituents. This compound has a pyridine group at the 2-position and a benzylsulfanyl group at the 5-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []
Compound Description: These derivatives were synthesized and studied for their antimicrobial activity, focusing on their potential for antimicrobial therapy. []
Compound Description: This compound, a bipolar ligand, contains triphenylamine and 1,3,4-oxadiazole units, with intermolecular C—H⋯N hydrogen bonding observed in its crystal structure. []
Compound Description: These acetamides were synthesized and evaluated for their antibacterial potential, demonstrating potent activity and modest toxicity. []
Compound Description: Synthesized and tested against Mycobacterium tuberculosis, these carboxamides showed promising antitubercular activity, particularly those with 1,3,5-oxadiazole derivatives. []
Relevance: These compounds share the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide. They differ in the substituents at positions 2 and 5. These compounds have a (nitroheteroaryl)carboxamide group at the 2-position and a 4-chlorophenyl group at the 5-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []
Compound Description: This promising imidazole compound was synthesized and its structure confirmed by X-ray crystallography. []
Relevance: This compound shares the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but has different substituents. This compound features a (5-methyl-2-phenyl-1H-imidazol-4-yl) group at the 5-position and a thio-1-phenylethan-1-one group at the 2-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []
5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
Compound Description: This oxadiazole derivative was synthesized from a substituted thiosemicarbazide, and its crystal structure was analyzed. []
Relevance: This compound shares the 1,3,4-oxadiazole core with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differs in the substituents. This compound has a furan-2-yl group at the 5-position and a phenylamine group at the 2-position, while the target compound has a phenyl ring at position 5 and a benzamide-quinoline unit at position 2. []
Compound Description: These novel sulfonamide derivatives were prepared as part of a study exploring new synthetic routes for heterocyclic compounds. []
Relevance: These compounds share the 1,3,4-oxadiazole core structure with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide, although their overall structures are quite different. These compounds feature a complex substituent at the 2-position of the oxadiazole ring, consisting of a p-toluenesulfonamide group linked to a tetrahydro-oxopyridazine ring, which is further substituted with an aryl and a furylmethylene group. This contrasts with the benzamide-quinoline unit directly connected to the oxadiazole ring in the target compound. []
Compound Description: These sulfonamide derivatives were also synthesized in the same study as the previous compound, further highlighting the versatility of the synthetic approach. []
Relevance: Similar to the previous compound, these derivatives share the 1,3,4-oxadiazole ring with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-5-quinolinylbenzamide but differ significantly in their overall structure. They feature a complex substituent at the 2-position, consisting of a p-toluenesulfonamide group linked to an oxadiazole ring. The oxadiazole is further substituted with an aroylmethyl and a furylvinyl group, contrasting with the phenyl ring and benzamide-quinoline unit in the target compound. []
Compound Description: This series of azetidin-2-one derivatives, incorporating either an oxadiazole or thiadiazole ring, was investigated for anticancer, antimicrobial, and antioxidant activities. []
Compound Description: These novel methanimine derivatives were designed as potential antitubercular agents and evaluated for their activity against Mycobacterium tuberculosis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.